molecular formula C17H16N2 B14230538 (2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile CAS No. 452096-22-9

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile

Katalognummer: B14230538
CAS-Nummer: 452096-22-9
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: FKSNIARYQLBRLW-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile is a chiral azetidine derivative with significant interest in organic and medicinal chemistry. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is substituted with benzyl and phenyl groups, making it a valuable scaffold for various chemical transformations and potential pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric Michael addition followed by cyclization. For instance, starting from a chiral precursor, such as an enantiomerically pure amino acid derivative, the compound can be synthesized through a series of steps including nucleophilic substitution, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and mild reaction conditions to maximize yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which (2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects or providing insights into biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,3R)-1-Benzyl-3-phenylazetidine-2-carbonitrile stands out due to its unique azetidine ring structure, which provides distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable tool in both research and industrial applications .

Eigenschaften

CAS-Nummer

452096-22-9

Molekularformel

C17H16N2

Molekulargewicht

248.32 g/mol

IUPAC-Name

(2S,3R)-1-benzyl-3-phenylazetidine-2-carbonitrile

InChI

InChI=1S/C17H16N2/c18-11-17-16(15-9-5-2-6-10-15)13-19(17)12-14-7-3-1-4-8-14/h1-10,16-17H,12-13H2/t16-,17+/m0/s1

InChI-Schlüssel

FKSNIARYQLBRLW-DLBZAZTESA-N

Isomerische SMILES

C1[C@H]([C@H](N1CC2=CC=CC=C2)C#N)C3=CC=CC=C3

Kanonische SMILES

C1C(C(N1CC2=CC=CC=C2)C#N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.